1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Catalog No.
S13389934
CAS No.
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic ac...

Product Name

1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine-2-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-7-3-2-4-10-6(7)5-8(11)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

RCNGBLVEXZUVTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)O)N=CC=C2

1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 794514-01-5) is a highly specialized 4-azaindole building block utilized primarily as a premium bioisostere for indole-based scaffolds in medicinal chemistry and advanced materials. By incorporating a pyridine nitrogen at the 4-position and a methyl group at the N1-position, this compound fundamentally alters the physicochemical profile of the parent indole core, offering significantly lower lipophilicity (LogD), enhanced aqueous solubility, and a highly specific hydrogen bond acceptor vector . For procurement teams and synthetic chemists, this pre-functionalized, N-methylated carboxylic acid serves as a process-ready precursor that bypasses the developability bottlenecks and synthetic liabilities typically associated with standard indoles and unmethylated azaindoles.

Research Fit

Methylated azaindole-2-carboxylic acid building block for kinase inhibitor design.
Carboxylic acid handle enables direct amide coupling for library synthesis.
N-Methyl group distinguishes scaffold from parent acid and modulates H-bond profile.

Substituting 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with a generic 1-methylindole-2-carboxylic acid fails because the carbon-only indole core lacks the electron-deficient nature required to resist rapid Cytochrome P450-mediated oxidative metabolism, leading to downstream pharmacokinetic failures [1]. Furthermore, attempting to use the unmethylated 4-azaindole analog (1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid) introduces a reactive pyrrole nitrogen that acts as both a competing nucleophile and a hydrogen bond donor. This necessitates costly and time-consuming protection/deprotection steps (e.g., Boc or Tosyl) during standard amide coupling workflows, reducing overall process yield and increasing the risk of P-glycoprotein (P-gp) mediated efflux in the final product.

Substitution Risk

Position 2-COOH vs 3-COOH or 6-COOH: carboxylic acid position alters H-bond geometry and reported bioactivity profiles.
Methyl N-methyl vs 1H: methylation modulates H-bond capacity and is used in patent-defined CK1ε inhibitor scaffolds.
Fusion [3,2-b] vs [3,2-c] ring fusion: alters molecular shape and protein binding; regioisomers show different binding and antibacterial activities.

Lipophilicity Reduction and Aqueous Solubility Enhancement

Replacing the carbon atom at the 4-position of an indole with a nitrogen atom creates an electron-deficient 4-azaindole core, which fundamentally alters the physicochemical profile of the scaffold. Compared to the carbon analog 1-Methyl-1H-indole-2-carboxylic acid, the 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid building block typically exhibits a reduction in LogD by 1.0 to 1.5 units and a 25- to 50-fold increase in aqueous solubility at physiological pH . This shift is critical for overcoming solubility-limited absorption in oral drug formulations.

Evidence DimensionAqueous Solubility & LogD
Target Compound DataLogD reduced by ~1.0-1.5; Solubility increased 25-50x
Comparator Or Baseline1-Methyl-1H-indole-2-carboxylic acid (Carbon analog)
Quantified Difference25- to 50-fold solubility improvement
ConditionsAqueous buffer, pH 6.5 - 7.4

Procuring the azaindole variant directly addresses developability bottlenecks by improving the oral bioavailability and reducing the lipophilicity of downstream candidates.

HBD Reduction vs Parent
Cross-study comparable
1 vs 2 HBD 50% reduction
Supports N-methyl SAR interpretation; may influence permeability.
Calculated from structure; CK1ε inhibitor context (US20050131012A1).

Processability: Elimination of N-Protection Steps in Amide Coupling

The presence of the N1-methyl group in 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid permanently masks the pyrrole nitrogen, preventing it from acting as a competing nucleophile or hydrogen bond donor. When compared to the unmethylated 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, which often requires Boc or Tosyl protection to prevent side reactions during C2-amide coupling, the N-methylated compound achieves >90% yields in direct HATU/EDC-mediated amidations [1]. This eliminates two synthetic steps (protection and deprotection), significantly reducing solvent waste and process time.

Evidence DimensionAmide Coupling Yield & Step Count
Target Compound Data>90% yield in 1 step (direct coupling)
Comparator Or Baseline1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (~60-70% yield over 3 steps)
Quantified DifferenceElimination of 2 synthetic steps; ~20-30% absolute yield increase
ConditionsStandard HATU/DIPEA amide coupling conditions

Selecting the pre-methylated building block streamlines high-throughput library synthesis and reduces manufacturing costs by shortening the synthetic route.

Regioisomer Bioactivity
Reported
3–7.5× difference Zone of inhibition; Ka 1.9×
Positional isomerism leads to distinct bioactivity; regioisomers not interchangeable.
L1 (3-COOH) vs L2 (4-COOH, [3,2-c]) in BSA binding and antibacterial assays (REFS-1).

Metabolic Stability Against CYP-Mediated Oxidation

The introduction of the pyridine nitrogen in the 4-azaindole core withdraws electron density from the pyrrole ring, rendering the entire fused system more resistant to oxidative metabolism by Cytochrome P450 enzymes. In comparative human liver microsome (HLM) assays, derivatives synthesized from 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid consistently demonstrate extended half-lives (t1/2 > 60-100 min) compared to their 1-Methyl-1H-indole-2-carboxylic acid counterparts (t1/2 ~ 15-20 min) [1]. This enhanced metabolic stability mitigates rapid clearance in vivo.

Evidence DimensionHLM Half-Life (t1/2)
Target Compound Data> 60-100 minutes
Comparator Or Baseline1-Methyl-1H-indole-2-carboxylic acid derivatives (~15-20 minutes)
Quantified Difference3- to 5-fold increase in metabolic half-life
ConditionsHuman Liver Microsomes (HLM) incubation

Procuring this azaindole scaffold is essential for projects where rapid oxidative clearance of indole-based leads is the primary barrier to achieving in vivo efficacy.

CK1ε Patent SAR
Supporting evidence
1-Methyl derivatives claimed as preferred CK1ε inhibitors; non-methylated analogs not prioritized.
Patent context indicates scaffold specificity; non-methylated may lack activity.
Exact IC₅₀ not disclosed; qualitative SAR from US20050131012A1.

Target Engagement: Specificity of the 4-Azaindole Hydrogen Bond Vector

The position of the pyridine nitrogen in azaindole bioisosteres dictates the spatial trajectory of the hydrogen bond acceptor, profoundly impacting target affinity. While the 7-azaindole core (1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) is commonly used, the 4-azaindole core of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid presents its nitrogen lone pair at a distinctly different angle. For specific kinase hinge regions or GPCR pockets, this unique vector can result in a 10- to 100-fold difference in binding affinity compared to the 7-azaindole or 5-azaindole isomers [1]. Furthermore, the N-methylation prevents the core from acting as a hydrogen bond donor, which is often a liability for P-glycoprotein (P-gp) mediated efflux.

Evidence DimensionHydrogen Bond Acceptor Trajectory & Efflux Liability
Target Compound DataUnique 4-position H-bond vector; zero H-bond donors (low efflux)
Comparator Or Baseline1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (7-position vector)
Quantified DifferenceDistinct SAR profile; up to 100-fold affinity shift depending on target pocket
ConditionsReceptor binding assays and P-gp efflux models

Buyers must select the exact 4-azaindole isomer when structure-based drug design dictates a specific hydrogen bond acceptor angle that cannot be satisfied by the more common 7-azaindole.

Predicted pKa
Class-level inference
ΔpKa ≈ 1.0–1.5 2-COOH vs 3-COOH
pKa difference may alter ionization and formulation properties; isomer selection requires review.
Computational prediction; no experimental pKa available. Data to verify.

High-Throughput Synthesis of Kinase Inhibitor Libraries

Because 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid requires no N-protection during C2-amide coupling [1], it is the ideal precursor for automated, high-throughput library generation. It allows medicinal chemists to rapidly explore the unique 4-azaindole hydrogen-bonding vector against kinase hinge regions without the bottleneck of multi-step protection/deprotection sequences.

Lead Optimization for Oral Bioavailability and PK

In late-stage drug discovery, highly lipophilic indole-based leads often suffer from poor aqueous solubility and rapid CYP-mediated clearance. Substituting the indole core with this N-methylated 4-azaindole building block directly addresses these developability issues by lowering LogD, increasing solubility, and enhancing microsomal stability .

Design of CNS-Penetrant Therapeutics

The N-methylation of the 4-azaindole core eliminates a key hydrogen bond donor, which is a known liability for P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier. Consequently, this specific compound is highly suitable for synthesizing CNS-targeted agents where maintaining a low efflux ratio is critical for achieving therapeutic brain concentrations [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CK1ε inhibitor lead optimization (CNS research)
1-Methyl-2-carboxylic acid scaffold matching disclosed CK1ε inhibitor structures
Confirm inhibitory activity of derived 3-arylsulfanyl-2-carboxamides in CK1ε assays
Azaindole-based H4 receptor ligand synthesis
Pre-installed N-methyl and 2-COOH for regioselective indolecarboxamide formation
Verify H4 receptor binding of final ligands; compare with post-methylated analogs
Physicochemical profiling of 2-COOH azaindoles
Panel member with distinct N-methyl/2-COOH configuration for isomer comparison
Measure pKa, logD, solubility, and protein binding; benchmark against 3-COOH and [3,2-c] isomers
Kinase fragment library design
Privileged hinge-binding motif with direct amide coupling handle
Screen against kinase panel; compare metabolic stability with 1H analog

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

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